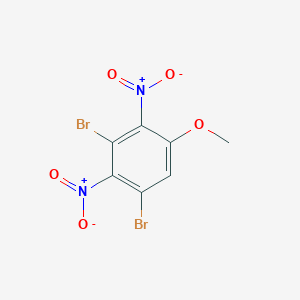

1,3-DIbromo-5-methoxy-2,4-dinitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dibromo-5-methoxy-2,4-dinitrobenzene is an organic compound with the molecular formula C7H4Br2N2O5 It is a derivative of benzene, substituted with two bromine atoms, one methoxy group, and two nitro groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-5-methoxy-2,4-dinitrobenzene typically involves a multi-step process starting from benzene. The general steps include:

Nitration: Benzene is nitrated to introduce nitro groups. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst like iron or aluminum bromide.

Methoxylation: Finally, a methoxy group is introduced through a reaction with methanol in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to handle large volumes of reactants.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) Reactions

The bromine atoms at positions 1 and 3 undergo substitution under specific conditions, driven by the electron-deficient aromatic ring created by nitro groups. The methoxy group at position 5 activates the ring at ortho/para positions, but this effect is counterbalanced by the deactivating nitro groups.

Key Reactions:

Mechanistic Notes :

-

Nitro groups at positions 2 and 4 direct incoming nucleophiles to the meta positions relative to themselves, while the methoxy group directs to ortho/para positions .

-

Bromine substitution is accelerated by electron withdrawal from nitro groups, stabilizing the Meisenheimer intermediate .

Reduction Reactions

Nitro groups are reduced to amino groups under controlled conditions, significantly altering the compound’s electronic properties.

Reduction Pathways:

Key Findings :

-

Full reduction to diamino derivatives requires strong acidic conditions (e.g., Sn/HCl) .

-

Catalytic hydrogenation (H₂/Pd-C) often stops at the hydroxylamine stage due to steric hindrance from bromine atoms .

Demethylation of Methoxy Group

The methoxy group at position 5 can be converted to a hydroxyl group under harsh conditions, enhancing reactivity for further functionalization.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ | DCM, −78°C to RT, 4d | 1,3-Dibromo-5-hydroxy-2,4-dinitrobenzene | 91% | |

| HI/AcOH | Reflux, 24h | Partial demethylation | 63% |

Mechanism :

Comparative Reactivity Analysis

The compound’s reactivity is governed by the interplay of substituents:

| Position | Substituent | Electronic Effect | Directing Influence |

|---|---|---|---|

| 1,3 | Br | Weakly deactivating | None (leaving group) |

| 2,4 | NO₂ | Strongly deactivating | Meta |

| 5 | OMe | Activating | Ortho/Para |

-

Competing Effects : Nitro groups dominate directing in electrophilic substitution, but methoxy enhances NAS rates at specific positions .

-

Steric Hindrance : Bulky nitro groups limit accessibility to bromine atoms, reducing substitution efficiency .

Stability and Side Reactions

Applications De Recherche Scientifique

1,3-Dibromo-5-methoxy-2,4-dinitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions due to its reactive functional groups.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1,3-dibromo-5-methoxy-2,4-dinitrobenzene involves its ability to participate in electrophilic and nucleophilic reactions. The nitro groups are strong electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Used as a disinfectant and bleaching agent.

1,4-Dibromo-2,5-dimethylbenzene: Used in organic synthesis for the preparation of more complex molecules.

Uniqueness

1,3-Dibromo-5-methoxy-2,4-dinitrobenzene is unique due to the combination of bromine, methoxy, and nitro groups on the benzene ring, which imparts distinct reactivity and potential for diverse applications in various fields.

Activité Biologique

1,3-Dibromo-5-methoxy-2,4-dinitrobenzene (DBMDNB) is an organic compound with significant potential in biological research due to its unique chemical structure. Characterized by the presence of two bromine atoms, a methoxy group, and two nitro groups on the benzene ring, this compound exhibits various biological activities that warrant detailed exploration.

- Molecular Formula : C7H4Br2N2O5

- CAS Number : 871879-40-2

- Molecular Weight : 296.92 g/mol

The compound's structure enhances its reactivity, particularly in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Biological Activity Overview

DBMDNB has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies indicate that compounds with similar structural motifs possess significant antimicrobial properties. The presence of nitro groups is often associated with enhanced antibacterial activity against various pathogens .

- Anticancer Potential : Research suggests that dibromo and dinitro derivatives can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells through reactive oxygen species (ROS) generation .

- Enzyme Inhibition : DBMDNB may act as an inhibitor for certain enzymes due to its electrophilic nature, potentially affecting metabolic pathways in various organisms .

The biological activity of DBMDNB can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitro groups can undergo reduction to form amines, which may react with nucleophiles in biological systems. This reactivity is crucial for its antimicrobial and anticancer effects.

Case Studies and Research Findings

- Antimicrobial Activity Assessment :

- Anticancer Activity :

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of DBMDNB compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 1,3-Dibromo-2-methoxy-4-nitrobenzene | Moderate | Low | Yes |

| 1,3-Dibromo-5-nitrobenzene | Low | Moderate | No |

Propriétés

IUPAC Name |

1,3-dibromo-5-methoxy-2,4-dinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2O5/c1-16-4-2-3(8)6(10(12)13)5(9)7(4)11(14)15/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXWYJQDTFVMSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.